molecular formula C15H20N4O2 B4535173 1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4535173
M. Wt: 288.34 g/mol
InChI Key: AGQIDBWASNDWBE-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity.

    Substitution Reactions: The ethoxyphenyl and propyl groups are introduced through nucleophilic substitution reactions. These reactions are carried out under controlled conditions to ensure the correct positioning of the substituents.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is typically achieved by reacting the triazole derivative with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the triazole ring, respectively.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Lacks the N-propyl group, which may affect its biological activity.

    1-(2-ethoxyphenyl)-5-methyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide: Contains an ethyl group instead of a propyl group, leading to differences in its pharmacokinetic properties.

    1-(2-ethoxyphenyl)-5-methyl-N-butyl-1H-1,2,3-triazole-4-carboxamide: The butyl group may enhance its lipophilicity and membrane permeability.

Uniqueness

1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethoxyphenyl, methyl, and N-propyl groups contributes to its overall stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-5-methyl-N-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-4-10-16-15(20)14-11(3)19(18-17-14)12-8-6-7-9-13(12)21-5-2/h6-9H,4-5,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQIDBWASNDWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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